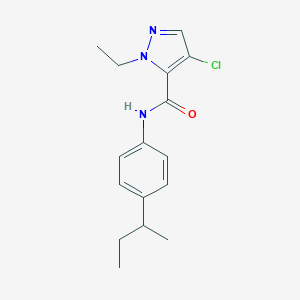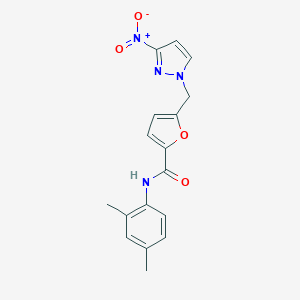![molecular formula C15H15F3N4O3 B213834 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, the TGF-β pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide have been extensively studied. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent fibrosis. It has also been shown to improve glucose tolerance, reduce blood pressure, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide. One potential direction is to further investigate its mechanisms of action and identify new signaling pathways that it may modulate. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans.
Conclusion:
In conclusion, 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is a promising chemical compound with potential therapeutic applications. Its synthesis method is relatively simple and yields high purity of the final product. It has been extensively studied for its antitumor, anti-inflammatory, and antifibrotic properties, as well as its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand its mechanisms of action and identify new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with N-[3-(trifluoromethyl)benzyl]acetamide in the presence of a suitable catalyst and solvent. The reaction proceeds under mild conditions and yields high purity of the final product.
Aplicaciones Científicas De Investigación
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antifibrotic properties. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Propiedades
Nombre del producto |
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide |
|---|---|
Fórmula molecular |
C15H15F3N4O3 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H15F3N4O3/c1-9-14(22(24)25)10(2)21(20-9)8-13(23)19-7-11-4-3-5-12(6-11)15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,23) |
Clave InChI |
DYUPVZRYCQXXEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)






![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)


![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)
